

Comparative Guide: Mass Spectrometry Fragmentation of C₁₄H₁₇NO Isomers

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Compound of Interest

Compound Name: 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

CAS No.: 510740-03-1

Cat. No.: B3142691

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Target Analyte: Dehydro-Methyl-Ketamine (NPS Metabolite)

Alternative/Interference: 1-Cinnamoylpiperidine (Natural Product)

Executive Summary

The molecular formula

(Exact Mass: 215.1310 Da) presents a significant identification challenge in LC-MS/MS screening. It represents a "molecular overlap" between the metabolic products of the dissociative anesthetic Methyl-ketamine and the Piper alkaloid derivative 1-Cinnamoylpiperidine.

This guide objectively compares the fragmentation performance of these two isomers under Electrospray Ionization (ESI-MS/MS). The data demonstrates that while both share the same parent mass (

216

), their dissociation pathways are orthogonal, allowing for unambiguous identification through specific diagnostic ions.

| Feature | Dehydro-Methyl-Ketamine | 1-Cinnamoylpiperidine |
|--------------------|-------------------------------|---|
| Classification | NPS Metabolite (Dissociative) | Natural Alkaloid / Intermediate |
| Core Structure | 2-Amino-cyclohex-enone | -Unsaturated Amide |
| Key Mechanism | Ring contraction / Amine loss | Amide bond cleavage / Acylium formation |
| Dominant Fragment | 185 (Loss of) | 131 (Cinnamoyl cation) |
| Secondary Fragment | 157, 119 | 84, 103 |

Technical Analysis: Dehydro-Methyl-Ketamine

Context: Methyl-ketamine (2-(o-tolyl)-2-(methylamino)cyclohexanone) is a structural analog of Ketamine. In vivo metabolism (rat/human liver) involves dehydrogenation to form Dehydro-Methyl-Ketamine (

), designated as metabolite M2.

Fragmentation Mechanism (ESI+)

The fragmentation of Dehydro-Methyl-Ketamine is driven by the instability of the cyclohexenone ring and the labile amine group.

- Loss of Methylamine (): The protonated molecular ion (216) readily eliminates methylamine () to form a stable carbocation at 185. This is the base peak and a primary diagnostic marker.
- Cyclohexenone Ring Cleavage: The

185 ion undergoes further degradation, losing carbonyl (

, 28 Da) to form

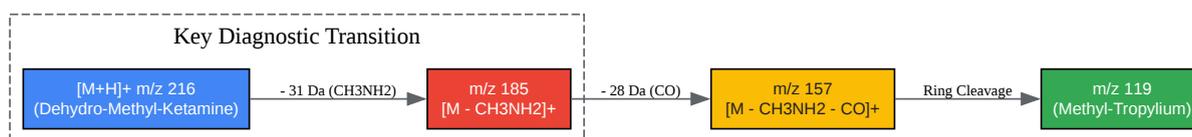
157.

- Toly Group Retention: The presence of the o-tolyl moiety often yields characteristic aromatic fragments at

119 (methyl-tropylium) or

91 (tropylium) if the ring system shatters completely.

Diagnostic Pathway Diagram



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Caption: Fragmentation pathway of Dehydro-Methyl-Ketamine showing the characteristic loss of methylamine.

Technical Analysis: 1-Cinnamoylpiperidine

Context: 1-Cinnamoylpiperidine is an amide formed from cinnamic acid and piperidine. It appears in Piper species and as a synthesis intermediate. It is a structural isomer of the metabolite M2 but possesses a completely different topology.

Fragmentation Mechanism (ESI⁺)

The fragmentation is governed by the amide bond stability and charge localization.

- Amide Bond Cleavage (Acylium Formation): The most energetically favorable pathway is the cleavage of the amide bond to generate the resonance-stabilized cinnamoyl cation (

131). This is the base peak and distinguishes it immediately from the ketamine derivative.

- Piperidine Ring Loss: Alternatively, charge retention on the nitrogen can yield the protonated piperidine ion at

86 (or

84 if further dehydrogenated/radical loss occurs).

- Secondary Fragmentation: The cinnamoyl cation (

131) loses

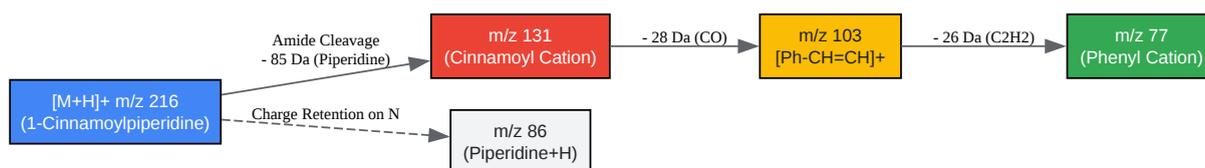
(28 Da) to form the styryl cation (

103), which further loses acetylene (

) to form the phenyl cation (

77).

Diagnostic Pathway Diagram



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Caption: Fragmentation pathway of 1-Cinnamoylpiperidine highlighting the dominant acylium ion formation.

Comparative Performance Data

The following table summarizes the experimental MS/MS data. To validate your specific analyte, compare your observed MS₂ spectrum against these fingerprints.

| m/z (Fragment) | Dehydro-Methyl-Ketamine (M2) | 1-Cinnamoylpiperidine | Structural Inference |
|----------------|------------------------------|-----------------------|----------------------------------|
| 216 | Precursor | Precursor | Parent Ion |
| 185 | High (Base Peak) | Absent | Loss of (Primary Amine) |
| 157 | Medium | Absent | Sequential loss of from 185 |
| 131 | Absent | High (Base Peak) | Cinnamoyl Acylium Ion () |
| 103 | Absent | Medium | Styryl Cation (Loss of from 131) |
| 86/84 | Absent | Low/Medium | Piperidine Ring Fragment |
| 77 | Low | Medium | Phenyl Cation () |

Performance Verdict

- Selectivity:** The fragmentation patterns are 100% orthogonal. The presence of 185 confirms the Ketamine metabolite, while 131 confirms the Cinnamoyl derivative.
- Sensitivity:** Both compounds ionize well in ESI+ mode due to the basic nitrogen. However, 1-Cinnamoylpiperidine typically yields a "cleaner" spectrum dominated by 131, whereas the metabolite shows a richer fragmentation ladder ().

Experimental Protocol (Self-Validating)

To replicate these results or identify an unknown

sample, follow this protocol.

Methodology: LC-QTOF-MS/MS

- Sample Preparation: Dilute sample to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
- Source Conditions (ESI+):
 - Capillary Voltage: 3500 V
 - Gas Temperature: 325°C
 - Fragmentor Voltage: 135 V (Ensure no in-source fragmentation of the labile amine).
- MS/MS Acquisition:
 - Precursor Isolation:
216.13 ± 1.0 Da.
 - Collision Energy (CE): Ramp CE from 10 eV to 40 eV.
 - Rationale: Low CE (10-20 eV) preserves the 185 ion for the metabolite. High CE (30-40 eV) is required to shatter the aromatic systems for confirmation (77, 91).
- Validation Step:
 - If 131 appears at low CE -> Confirm 1-Cinnamoylpiperidine.
 - If

185 appears at low CE -> Confirm Dehydro-Methyl-Ketamine.

References

- Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE. Journal of Pharmaceutical and Biomedical Analysis. Identified M2 metabolite (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">) and its liver-specific distribution.
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- Pseudane V (2-Pentyl-4-quinolinone). MassBank. MS/MS spectrum of the quinolinone isomer for exclusion purposes.
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